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Compound of Interest

Compound Name: CLP-3094

cat. No.: B420839

This technical guide provides an in-depth overview of the pharmacological properties of CLP-
3094, a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142). This
document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of targeting GPR142.

Introduction

G protein-coupled receptors (GPCRS) are the largest family of membrane receptors and play
crucial roles in a multitude of physiological processes, making them prominent targets for drug
discovery. GPR142, a class A GPCR, has emerged as a promising therapeutic target,
particularly in the context of metabolic and inflammatory diseases. CLP-3094 has been
identified as a small molecule antagonist of GPR142, demonstrating potent inhibition of
receptor activity. This guide details the selectivity profile of CLP-3094 for GPR142, the
experimental methodologies used for its characterization, and the known signaling pathways
associated with GPR142 activation.

Quantitative Data on CLP-3094 Activity

The inhibitory activity of CLP-3094 on GPR142 has been quantified using cellular assays that
measure the downstream consequences of receptor activation. The half-maximal inhibitory
concentration (IC50) values demonstrate the potency of CLP-3094 against both human and
mouse GPR142. Furthermore, selectivity assessments have been conducted to evaluate its
activity against other related and unrelated GPCRs.
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: Agonist
Target Species Assay Type IC50 (UM) Reference
Used
Aequorin 1 mM L-
GPR142 Human 2.3 [1]
Assay tryptophan
Aequorin 200 pM L-
GPR142 Mouse 0.2 [1]
Assay tryptophan
Androgen o
- Transcription -
Receptor Not Specified o Not Specified 4 [1]
al Activity
(AR)
Weak partial
antagonist
GPR139 Not Specified  Not Specified  Not Specified  activity
(~30% max
inhibition)
Serotonin - - - No inhibitory
Not Specified  Not Specified  Not Specified o
Receptor activity
Ghrelin N N N No inhibitory
Not Specified  Not Specified  Not Specified o
Receptor activity
N N N No inhibitory
CCR4 Not Specified  Not Specified  Not Specified o
activity
» » » No inhibitory
CCK1 Not Specified  Not Specified  Not Specified o
activity

GPR142 Signaling Pathways

GPR142 is known to couple to multiple G protein subtypes, leading to the activation of distinct

downstream signaling cascades. The primary signaling pathway involves the Gaqg protein,

which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). Evidence also suggests potential coupling to Gai, which

would inhibit adenylyl cyclase and decrease cyclic AMP (cCAMP) levels, and Gas, which would

stimulate adenylyl cyclase and increase cCAMP.
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Experimental Protocols

The characterization of CLP-3094 as a GPR142 antagonist involved specific cellular assays.
Below are detailed methodologies for the key experiments.

Aequorin-Based Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation.
The photoprotein aequorin emits light in the presence of Ca2+, and this luminescence is
guantified to determine receptor activity.

Materials:
e CHO-K1 cells stably co-expressing GPR142 and apoaequorin.
o Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

o Coelenterazine h (aequorin substrate).
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Assay buffer (e.g., HBSS with 20 mM HEPES).

GPR142 agonist (e.g., L-tryptophan).

CLP-3094.

96-well or 384-well white, clear-bottom microplates.

Luminometer with automated injectors.

Procedure:

Cell Plating: Seed the GPR142-aequorin expressing cells into the microplates at a
predetermined density and incubate overnight to allow for cell attachment.

Coelenterazine Loading: Aspirate the culture medium and add coelenterazine h solution
(typically 5 uM in assay buffer) to each well. Incubate in the dark at room temperature for 2-4
hours.

Compound Addition (Antagonist Mode): Prepare serial dilutions of CLP-3094 in assay buffer.
Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30
minutes) to allow for receptor binding.

Agonist Stimulation and Luminescence Detection: Prepare the GPR142 agonist solution at a
concentration that elicits a submaximal response (e.g., EC80). Using the luminometer's
injector, add the agonist to the wells.

Data Acquisition: Immediately measure the light emission (luminescence) over a defined
period (e.g., 20-30 seconds).

Data Analysis: The luminescence signal is proportional to the intracellular Ca2+
concentration. Calculate the percentage of inhibition of the agonist-induced response by
CLP-3094 at each concentration to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay
(Scintillation Proximity Assay - SPA)
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This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product

of the Gq signaling pathway, as a measure of receptor activation.

Materials:

HEK293 cells stably expressing GPR142.

Cell culture medium.

Stimulation buffer containing a lithium salt (e.g., LiCl) to inhibit IP1 degradation.

GPR142 agonist.

CLP-3094.

IP1 detection kit (e.g., IP-One Tb kit based on HTRF or a scintillation proximity assay kit).

Microplate reader compatible with the chosen detection method.

Procedure:

Cell Plating: Seed the GPR142-expressing cells into the appropriate microplates and
incubate to allow for attachment.

Compound Addition (Antagonist Mode): Add serial dilutions of CLP-3094 to the wells and
pre-incubate.

Agonist Stimulation: Add the GPR142 agonist in the presence of the stimulation buffer
containing LiCl. Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1
accumulation.

Cell Lysis and IP1 Detection: Lyse the cells and add the detection reagents according to the
manufacturer's protocol for the specific IP1 assay kit being used.

Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF or radioactivity for
SPA) using a microplate reader.
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« Data Analysis: The signal is proportional to the amount of IP1 accumulated. Calculate the
percentage of inhibition of the agonist-induced IP1 accumulation by CLP-3094 to determine
the IC50 value.

Experimental Workflow for GPCR Antagonist
Characterization

The identification and characterization of a selective GPCR antagonist like CLP-3094 typically
follows a structured workflow, from initial screening to detailed pharmacological profiling.

High-Throughput Screening (HTS)
(e.g., Aequorin Assay)

Hit Identification
(Primary Actives)

Dose-Response Confirmation
(IC50 Determination)

Orthogonal Assay Validation
(e.g., IP1 Accumulation Assay)

[terative Optimization

Selectivity Profiling
(Panel of other GPCRS)

. . . Structure-Activity Relationship (SAR)
On Vivo Efficacy & PK/PD Studles) (Medicinal Chemistry)

Lead Candidate Selection
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GPCR Antagonist Characterization Workflow

Conclusion

CLP-3094 is a potent and selective antagonist of GPR142, with demonstrated activity in
cellular assays measuring Gg-mediated signaling. Its selectivity for GPR142 over other tested
GPCRs, including the closely related GPR139, highlights its potential as a specific
pharmacological tool for studying the function of GPR142 and as a starting point for the
development of novel therapeutics targeting this receptor. The detailed experimental protocols
and workflows provided in this guide offer a framework for the continued investigation of CLP-
3094 and other potential GPR142 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

e 1. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [CLP-3094: A Selective Antagonist of GPR142].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b420839#clp-3094-selectivity-for-gprl42]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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